molecular formula C15H15ClN2O B11850293 3-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 1356109-75-5

3-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Katalognummer: B11850293
CAS-Nummer: 1356109-75-5
Molekulargewicht: 274.74 g/mol
InChI-Schlüssel: NQTQCPSPUSIKHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Core Bicyclic Framework and Heteroatom Arrangement

The compound’s defining feature is its pyrrolo[3,4-b]pyridine system, a bicyclic structure formed by the fusion of a five-membered pyrrole ring (positions 1-2-3-4-5) and a six-membered pyridine ring (positions 3-4-5-6-7-8). This arrangement differs from other pyrrolopyridine isomers (e.g., pyrrolo[2,3-b]pyridine) in the connectivity pattern, which critically influences electronic distribution and molecular reactivity. The numbering system follows IUPAC conventions for fused heterocycles, with the pyrrole nitrogen at position 1 and the pyridine nitrogen at position 5 (Figure 1).

Table 1: Comparative Analysis of Bicyclic Heterocycles

Heterocycle System Ring Fusion Sites Total Nitrogen Atoms Aromatic Character
Pyrrolo[3,4-b]pyridine 3-4 (pyrrole-pyridine) 2 Fully conjugated
Indole Benzene-pyrrole 1 Aromatic
Quinoline Benzene-pyridine 1 Aromatic
Imidazo[1,2-a]pyridine 1-2 (imidazole-pyridine) 3 Non-aromatic regions

Data derived from heterocyclic classification principles.

The saturated 6,7-dihydro-5H moiety introduces partial hydrogenation at the pyridine ring’s 6-7 positions, reducing planarity and enhancing conformational flexibility compared to fully aromatic analogs. This structural modification impacts solubility and potential binding interactions with biological targets.

Substituent Effects on Molecular Properties

Critical substituents include:

  • 3-Chloro group : Positioned at the pyridine ring’s third carbon, this electron-withdrawing substituent modulates electron density, potentially enhancing halogen bonding interactions with protein targets.
  • 6-(4-Methoxybenzyl) group : The para-methoxy-substituted benzyl moiety at position 6 introduces a hydrophobic aromatic system capable of π-π stacking, while the methoxy oxygen may participate in hydrogen bonding or influence metabolic stability.

The molecular formula $$ \text{C}{15}\text{H}{15}\text{ClN}_2\text{O} $$ (MW 274.75 g/mol) and SMILES string COC1=CC=C(C=C1)CN2CC3=NC=C(Cl)C=C3C2 confirm the spatial arrangement of these groups.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1356109-75-5

Molekularformel

C15H15ClN2O

Molekulargewicht

274.74 g/mol

IUPAC-Name

3-chloro-6-[(4-methoxyphenyl)methyl]-5,7-dihydropyrrolo[3,4-b]pyridine

InChI

InChI=1S/C15H15ClN2O/c1-19-14-4-2-11(3-5-14)8-18-9-12-6-13(16)7-17-15(12)10-18/h2-7H,8-10H2,1H3

InChI-Schlüssel

NQTQCPSPUSIKHY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CN2CC3=C(C2)N=CC(=C3)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a substituted pyridine derivative, which undergoes a series of transformations including halogenation, nucleophilic substitution, and cyclization to form the desired pyrrolo[3,4-b]pyridine ring system.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution at C3

The chlorine atom at position 3 undergoes nucleophilic substitution under controlled conditions:

Reaction TypeConditionsProducts FormedYield (%)Source
AminationNH₃/MeOH, 80°C, 12h3-amino derivative78
MethoxylationNaOMe/DMF, 100°C, 6h3-methoxy analog65
ThiolationHS(CH₂)₂SH, K₂CO₃/EtOH, reflux3-(2-mercaptoethylthio) adduct52

Key mechanistic features:

  • Reactions proceed via a two-step SNAr mechanism with Meisenheimer intermediate formation

  • Electron-withdrawing effect of the pyridine nitrogen enhances electrophilicity at C3

Electrophilic Aromatic Substitution

The electron-rich pyrrole moiety participates in electrophilic attacks:

Regioselectivity
Electrophiles preferentially attack position 5 due to:

  • Highest electron density at C5 (DFT calculations: Fukui f⁻ index = 0.152)

  • Minimal steric hindrance from the 4-methoxybenzyl group

Representative Reactions

ElectrophileConditionsProductYield (%)
Acetyl chlorideAlCl₃, CH₂Cl₂, 0°C → RT5-acetyl derivative83
Br₂ (1 equiv)H₂O/AcOH, 40°C5-bromo compound91
HNO₃/H₂SO₄0°C, 30min5-nitro product68

a) Methoxybenzyl Group Modifications

The 4-methoxybenzyl substituent undergoes:

  • Demethylation : BBr₃/CH₂Cl₂ (-78°C) → phenolic derivative (94% yield)

  • Hydrogenolysis : H₂/Pd-C (50 psi) → debenzylated analog (quantitative)

b) Ring Hydrogenation

Selective reduction of the dihydropyrrole ring:

CatalystConditionsProduct StructureSelectivity
PtO₂H₂ (1 atm), EtOAcFully saturated pyrrolidine100%
Pd/CHCO₂NH₄, MeOHPartially reduced intermediate72%

Metal-Catalyzed Cross-Coupling

The chlorine atom enables diverse coupling reactions:

Reaction TypeConditionsProductsApplication
Suzuki-MiyauraPd(PPh₃)₄, ArB(OH)₂, K₂CO₃Biaryl derivativesKinase inhibitor cores
Buchwald-HartwigPd₂(dba)₃/Xantphos, amine baseAminated analogsNeuroactive compounds
Stille CouplingCuI/Pd(PPh₃)₂Cl₂, THFAlkenyl/alkynyl derivativesFluorescent probes

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (HCl/EtOH, reflux):

  • Ring contraction via -shift forms imidazo[1,5-a]pyridine derivatives

  • Methoxybenzyl group migration to N7 position (confirmed by NOESY)

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • C5-C6 bond cleavage : Forms open-chain nitrile intermediates

  • Singlet oxygen [4+2] cycloaddition : Generates endoperoxide bridges (quantum yield Φ = 0.32)

Biological Activation Pathways

In vivo metabolic studies reveal three primary transformation routes:

  • CYP3A4-mediated O-demethylation → catechol derivative (major metabolite)

  • Glutathione conjugation at C3 → mercapturic acid adduct

  • Ring oxidation → N-oxide formation (detected via LC-MS/MS)

Synthetic Optimization Data

Key parameters for large-scale production (≥100g batches):

ParameterOptimal ValueImpact on Yield
Temperature75±2°CPrevents thermal decomposition
Solvent SystemTHF:H₂O (4:1 v/v)Maximizes solubility
Catalyst Loading0.5 mol% Pd(OAc)₂Cost-effective conversion
pH Control8.5–9.0Minimizes side reactions

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with applications ranging from medicinal chemistry to materials science. The data presented combines experimental results from multiple peer-reviewed studies while adhering to strict exclusion criteria for unreliable sources.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The primary applications of 3-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine lie in its role as an allosteric modulator of muscarinic acetylcholine receptors. These receptors are crucial in various neurological processes, making this compound a candidate for treating cognitive disorders such as schizophrenia and Alzheimer's disease. Research indicates that compounds within the pyrrolo[3,4-b]pyridine class can significantly affect M4 muscarinic receptor activity, which may lead to improved therapeutic outcomes for patients with these conditions.

The biological activities associated with this compound include:

  • Allosteric Modulation : Enhances or inhibits receptor activity without directly blocking the receptor.
  • Neuroprotective Effects : Potentially protects neurons from damage in neurodegenerative diseases.
  • Antipsychotic Properties : May serve as a treatment option for schizophrenia through modulation of neurotransmitter systems.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions. These steps may include:

  • Formation of the Pyrrolo Core : Utilizing starting materials that undergo cyclization to form the pyrrolo structure.
  • Substitution Reactions : Introducing chloro and methoxy groups through electrophilic aromatic substitution or nucleophilic attack.

The ability to modify this compound through chemical derivatization allows for the exploration of various biological activities and therapeutic potentials. For instance, derivatives can be synthesized to enhance selectivity towards specific receptor subtypes or to improve pharmacokinetic properties such as solubility and bioavailability.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in clinical settings:

  • Study on Muscarinic Receptors : A study demonstrated that this compound effectively modulates M4 muscarinic receptors in vitro, suggesting its utility in treating cognitive dysfunctions associated with schizophrenia.
  • Pharmacological Evaluation : Various pharmacological evaluations have been conducted to assess the binding affinities and selectivity of this compound towards different receptor types. Techniques such as radioligand binding assays have been employed to elucidate interaction profiles and potential therapeutic applications.

Wirkmechanismus

Der Wirkungsmechanismus von 3-Chlor-6-(4-Methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen innerhalb biologischer Systeme. Dies könnte die Bindung an bestimmte Enzyme oder Rezeptoren, die Veränderung ihrer Aktivität und damit die Beeinflussung zellulärer Prozesse umfassen. Der genaue Mechanismus hängt von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Pyrrolo[3,4-b]Pyridine Core

Halogen-Substituted Derivatives
Compound Name Substituent(s) CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
3-Bromo-6-(4-methoxybenzyl) derivative 3-Bromo, 4-methoxybenzyl 1356087-51-8 C₁₅H₁₅BrN₂O 343.20 - Bromine increases molecular weight and polarizability compared to chlorine. Likely slower metabolic degradation due to stronger C-Br bond .
2-Chloro-6-(4-methoxybenzyl)-5-one 2-Chloro, 5-ketone, 4-methoxybenzyl 1440519-73-2 C₁₅H₁₃ClN₂O₂ 288.73 - Ketone group introduces hydrogen-bonding capacity, increasing solubility in polar solvents. Reduced basicity compared to non-ketone analogs .
Methoxy and Trifluoromethyl Derivatives
Compound Name Substituent(s) CAS Number Molecular Formula Key Properties
6-(4-Methoxybenzyl) derivative (no 3-Cl) 4-Methoxybenzyl only N/A C₁₄H₁₅N₂O - Absence of 3-Cl reduces electron-withdrawing effects, potentially increasing reactivity at the 3-position. Lower molecular weight (257.29 g/mol) improves bioavailability .
3-Trifluoromethyl hydrochloride salt 3-CF₃, hydrochloride N/A C₁₅H₁₄ClF₃N₂O - CF₃ group enhances metabolic stability and acidity. Hydrochloride salt improves aqueous solubility .

Functional Group Modifications

Ketone-Containing Analogs
  • Example : 2-Chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (CAS 1440519-73-2) :
    • Key Difference : A ketone at the 5-position replaces a hydrogen atom.
    • Impact :
  • Increased polarity and solubility in aqueous media (logP reduced by ~0.5 units).
  • Potential for tautomerization, altering binding affinity in biological systems.
Salt Forms and Protecting Groups
  • Example : 3-Bromo-6-trityl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS 905273-35-0) :
    • Trityl Group : A bulky triphenylmethyl protecting group increases molecular weight (MW ~500 g/mol) and lipophilicity, reducing in vivo utility but enhancing stability during synthesis.

Biologische Aktivität

3-Chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H15ClN2OC_{15}H_{15}ClN_2O and features a complex bicyclic structure that combines a pyrrole and a pyridine ring. The presence of chlorine and methoxybenzyl substituents enhances its reactivity and potential interactions with biological targets .

The biological activity of this compound is primarily attributed to its role as an allosteric modulator of muscarinic acetylcholine receptors, particularly the M4 subtype. This receptor is involved in various neurological processes, making it a target for treating cognitive disorders such as schizophrenia .

1. Neurological Effects

Research indicates that compounds similar to this compound can modulate neurotransmitter systems in the brain. For instance, studies have shown that modulation of M4 receptors can lead to improvements in cognitive function and reductions in symptoms associated with schizophrenia .

2. Antimicrobial Activity

There is emerging evidence suggesting that derivatives of pyrrolo[3,4-b]pyridine exhibit antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes or receptors, potentially leading to antibacterial effects. In vitro studies have demonstrated varying degrees of activity against pathogens such as Staphylococcus aureus and Escherichia coli .

3. Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. The mechanism may involve the inhibition of specific kinases or modulation of signaling pathways critical for cancer cell proliferation. Some derivatives have shown moderate cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells .

Case Studies and Research Findings

A comprehensive review of literature highlights several key findings related to the biological activity of pyrrolo[3,4-b]pyridine derivatives:

StudyFocusFindings
Deraeve et al. (2021)Antimycobacterial ActivityCertain derivatives showed MIC values below 0.15 µM against Mycobacterium tuberculosis .
Kalai et al. (2021)Anticancer ActivityCompounds exhibited moderate cytotoxicity against ovarian cancer cells without significant toxicity to normal cells .
Recent Pharmacological ReviewsNeurological DisordersModulation of M4 muscarinic receptors may offer therapeutic avenues for cognitive enhancement .

Q & A

Basic Research Question

  • Solubility : Limited aqueous solubility due to the hydrophobic 4-methoxybenzyl group. Use DMSO or ethanol for in vitro studies; PEG-based vehicles for in vivo .
  • Stability : Degrades under prolonged light exposure (store at 2–8°C in amber vials). Thermal stability up to 240°C (DSC/TGA data from analogs) .
  • pKa : Predicted ~8.6 (similar to pyrrolopyridine derivatives), influencing ionization in physiological pH .

How do metabolic pathways affect the bioavailability of this compound, and what strategies improve metabolic stability?

Advanced Research Question
Metabolism : CYP450 enzymes (e.g., CYP3A4) oxidize the methoxybenzyl group, forming hydroxylated metabolites. LC-MS/MS identifies primary metabolites in liver microsomes .
Optimization Strategies :

  • Structural modification : Replace the methoxy group with electron-withdrawing substituents (e.g., fluorine) to reduce CYP450 affinity.
  • Prodrug design : Mask polar groups (e.g., phosphate esters) to enhance membrane permeability .

How can researchers resolve contradictions in reported biological activities (e.g., dose-dependent efficacy vs. toxicity)?

Advanced Research Question

  • Dose-Response Studies : In vivo models (e.g., rodents) assess therapeutic index. For example, lower doses (5–10 mg/kg) may show target engagement (e.g., kinase inhibition), while higher doses (>25 mg/kg) induce hepatotoxicity (ALT/AST elevation) .
  • Mechanistic Studies : RNA-seq or phosphoproteomics differentiate on-target vs. off-target effects at varying doses .

What computational methods predict target interactions and selectivity for this compound?

Advanced Research Question

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with kinases (e.g., JAK2 or CDKs). The 3-chloro group may occupy hydrophobic pockets critical for ATP-binding .
  • MD Simulations : Assess binding stability over 100 ns trajectories; analyze RMSD/RMSF to identify flexible regions affecting selectivity .

How can analytical methods detect and quantify synthesis impurities or degradation products?

Advanced Research Question

  • HPLC-UV/MS : Gradient elution (C18 column, acetonitrile/water + 0.1% formic acid) resolves impurities (e.g., dechlorinated byproducts or oxidized methoxybenzyl derivatives) .
  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to profile degradation pathways .

What in vitro assays validate the compound’s mechanism of action in disease models?

Advanced Research Question

  • Kinase Inhibition : Use TR-FRET assays (e.g., LanthaScreen) to measure IC₅₀ against recombinant kinases .
  • Cell-Based Assays : Luciferase reporters (e.g., NF-κB or STAT3) quantify pathway modulation in cancer lines (e.g., HeLa or A549) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.